molecular formula C11H17N3O4S B2672573 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1428352-11-7

4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

Cat. No.: B2672573
CAS No.: 1428352-11-7
M. Wt: 287.33
InChI Key: UTWRYWNMQVTQGA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .

Scientific Research Applications

Heterocycle Utilization in Drug Design

Piperazine, closely related to 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one, has significant applications in drug design. It is used as a scaffolding element and introduces water-solubilizing elements into molecules. Derivatives of azetidine, including stretched and spirocyclic motifs, are also notable for their utility in bioactive compound design. This application of piperazine and its derivatives highlights their importance in medicinal chemistry and drug development (Meanwell & Loiseleur, 2022).

Structural Variations and Biological Activity

Substituted piperazines, including structural analogs of this compound, are researched for their interaction with melanocortin receptors. Structural modifications in the piperazine moiety can significantly impact biological activity. These compounds have been synthesized and studied for their binding affinity to various receptors, demonstrating the versatility of piperazine derivatives in pharmacology (Mutulis et al., 2004).

Piperazine Derivatives in Central Pharmacological Activity

Piperazine derivatives, including those structurally related to this compound, have a range of central pharmacological activities. They are involved in the activation of the monoamine pathway, contributing to their use in antipsychotic, antidepressant, and anxiolytic applications. These compounds' central pharmacological properties underscore their importance in therapeutic research and development (Brito et al., 2018).

Synthesis of N-Heterocycles

This compound and its analogs are central to the synthesis of various N-heterocycles, including morpholines and piperazines. The synthesis process often involves reactions with alpha-phenylvinylsulfonium salts, highlighting the compound's role in creating diverse chemical structures with potential pharmacological applications (Matlock et al., 2015).

Antibacterial Properties

Azetidinyl derivatives, structurally similar to this compound, have been evaluated for their antibacterial properties. These compounds show promising activity against a variety of bacterial strains, underlining the potential of azetidine and its derivatives in developing new antibacterial agents (Frigola et al., 1993).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Properties

IUPAC Name

4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c15-10-7-13(4-3-12-10)11(16)8-5-14(6-8)19(17,18)9-1-2-9/h8-9H,1-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWRYWNMQVTQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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